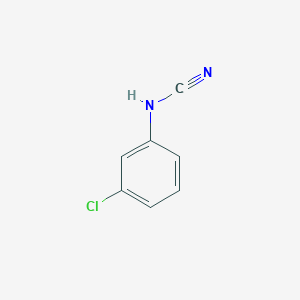

N-(3-Chlorophenyl)-cyanamide

Description

Properties

IUPAC Name |

(3-chlorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMFSSNEAKEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-Chlorophenyl)-cyanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of N-(3-Chlorophenyl)-cyanamide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its fundamental properties, synthesis, reactivity, and analytical characterization, offering valuable insights for researchers and professionals in drug development and related fields.

Introduction

This compound is an aromatic cyanamide derivative featuring a chlorophenyl group attached to a cyanamide moiety. The cyanamide functional group is a versatile building block in organic synthesis, known for its unique electronic properties and reactivity, making it a valuable synthon for the construction of various nitrogen-containing heterocycles and pharmacologically active molecules.[1] The presence of the 3-chlorophenyl ring influences the molecule's overall physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, which are critical parameters in drug design and development. This guide aims to provide a detailed understanding of these characteristics to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The key properties are summarized in the table below. It is important to note that while some experimental data for closely related isomers is available, specific experimental values for this compound are not widely reported in the literature. Therefore, some of the presented values are estimations based on computational models and data from analogous compounds.

| Property | Value | Source/Method |

| CAS Number | 54507-99-2 | Toronto Research Chemicals |

| Molecular Formula | C₇H₅ClN₂ | Toronto Research Chemicals |

| Molecular Weight | 152.58 g/mol | Toronto Research Chemicals |

| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |

| Melting Point | Not available (Predicted to be in the range of 100-120 °C) | Based on isomers like (4-chlorophenyl)cyanamide (103-105 °C) |

| Boiling Point | Not available (Predicted to be > 300 °C) | Computational prediction |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility trends for N-aryl cyanamides |

| pKa | Not available | |

| LogP | Not available (Predicted to be in the range of 2-3) | Computational prediction |

Synthesis of this compound

The synthesis of N-aryl cyanamides can be achieved through several synthetic routes. A common and effective method is the electrophilic cyanation of the corresponding aniline derivative using cyanogen bromide. This reaction is typically performed in an organic solvent in the presence of a base to neutralize the hydrogen bromide byproduct.

General Synthetic Protocol: Electrophilic Cyanation

This protocol outlines a general procedure for the synthesis of this compound from 3-chloroaniline.

Materials:

-

3-Chloroaniline

-

Cyanogen bromide (Caution: Highly toxic)

-

Anhydrous diethyl ether or a similar aprotic solvent

-

A suitable base (e.g., sodium carbonate or an excess of the starting amine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve cyanogen bromide (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: Slowly add a solution of 3-chloroaniline (2.0 equivalents) in anhydrous diethyl ether to the cyanogen bromide solution with constant stirring. The excess amine acts as a base to neutralize the HBr formed during the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, a precipitate of the amine hydrobromide salt will form. Remove the precipitate by filtration.

-

Extraction: Wash the filtrate with water to remove any remaining salts. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Causality behind Experimental Choices:

-

Aprotic Solvent: Anhydrous diethyl ether is used to prevent the hydrolysis of cyanogen bromide and the product.

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermicity of the reaction.

-

Excess Amine: Using an excess of the starting amine is a convenient way to neutralize the HBr byproduct without introducing another reagent. Alternatively, an inorganic base like sodium carbonate can be used.[1]

Caption: Workflow for the synthesis of this compound.

Reactivity and Stability

N-substituted cyanamides are known to be relatively stable compounds, but they can undergo certain reactions under specific conditions.

-

Dimerization and Trimerization: Under basic or thermal conditions, monosubstituted cyanamides can undergo dimerization to form guanidines or trimerization to form isomelamines. The stability of this compound towards self-condensation should be considered, especially during storage and in reaction mixtures at elevated temperatures or pH.[2][3][4]

-

Hydrolysis: The cyanamide group can be hydrolyzed to the corresponding urea derivative under acidic or basic conditions. The rate of hydrolysis is dependent on the pH and temperature.

-

Nucleophilic Addition: The nitrile carbon of the cyanamide group is electrophilic and can undergo nucleophilic attack by various nucleophiles, such as amines, alcohols, and thiols, to form guanidines, isoureas, and isothioureas, respectively. This reactivity makes this compound a useful intermediate in the synthesis of more complex molecules.

-

Stability: N-aryl cyanamides are generally more stable than their alkyl counterparts due to the electronic delocalization of the nitrogen lone pair into the aromatic ring. They are typically stable at room temperature when stored in a dry environment.[5][6]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C≡N functional groups.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2200-2250 cm⁻¹, characteristic of the nitrile stretching vibration.[7][8][9][10]

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations of the phenyl ring.

-

C-Cl Stretch: A strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

For comparison, the IR spectrum of the related compound N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide shows a strong N-H stretch at 3193 cm⁻¹ and a strong C≡N stretch at 2218 cm⁻¹.[1][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton.

-

Aromatic Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution pattern will lead to distinct chemical shifts and coupling patterns for each proton.

-

N-H Proton: The N-H proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically found in the region of δ 4.0-6.0 ppm.

For reference, the ¹H NMR spectrum of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in CDCl₃ shows the aromatic protons in the range of δ 7.28-7.38 ppm and a broad singlet for the NH proton at δ 4.14 ppm.[1][12][13]

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Nitrile Carbon (C≡N): The carbon of the cyano group is expected to have a characteristic chemical shift in the range of δ 110-125 ppm.[14][15][16][17]

-

Aromatic Carbons: The six carbons of the 3-chlorophenyl ring will show distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the nitrogen atom (C-N) will have characteristic chemical shifts influenced by the electronegativity of the substituents.

As a reference, in the ¹³C NMR spectrum of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the nitrile carbon appears at δ 114.7 ppm, and the aromatic carbons resonate between δ 127.6 and 139.8 ppm.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands characteristic of the chlorophenyl chromophore. Typically, substituted benzene derivatives show a primary absorption band (π → π* transition) around 200-230 nm and a secondary, less intense band (n → π* transition) at longer wavelengths, often around 260-280 nm. The exact position and intensity of these bands will be influenced by the chloro and cyanamido substituents.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of N-aryl cyanamides.

Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time is dependent on the compound's hydrophobicity.

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength where the compound shows significant absorbance (e.g., 254 nm or a wavelength determined from the UV-Vis spectrum).

-

Injection Volume: 10-20 µL

This method can be adapted for quantitative analysis by creating a calibration curve with standards of known concentration.[18][19][20][21]

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound, particularly for volatile and thermally stable compounds.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation pattern.

Suggested GC-MS Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

MS Detection: Electron ionization (EI) at 70 eV, with scanning a suitable mass range to detect the molecular ion and characteristic fragment ions.[22][23][24]

The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 152 and 154 (due to the chlorine isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the cyano group and cleavage of the chlorophenyl ring.

Conclusion

This compound is a valuable molecule with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its fundamental physicochemical properties, synthetic methodologies, reactivity, and analytical characterization techniques. While some experimental data for this specific compound remains to be fully elucidated, the information presented, based on established chemical principles and data from closely related analogues, offers a solid foundation for researchers and professionals working with this and similar compounds. The provided protocols and workflows serve as a practical starting point for the synthesis and analysis of this compound, facilitating its further exploration and application in drug discovery and development.

References

-

Duchamp, E., & Hanessian, S. (2020). Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines. Organic Letters, 22(21), 8487–8491. [Link][2][3][4][5][6]

-

González-Fernández, R., Crochet, P., & Cadierno, V. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(1), M1198. [Link][1][11][12]

-

The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. [Link][13]

-

Lee, G., et al. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B, 122(14), 4035–4044. [Link][7][9]

-

ResearchGate. (2022). FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and... [Link][8]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Retrieved from [Link][18]

-

Google Patents. (n.d.). CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method. Retrieved from [19]

-

PubMed Central. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. [Link][10]

-

PubMed. (2005). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. [Link][22][23]

-

ResearchGate. (2019). ¹³CNMR spectrum (100 MHz, CDCl₃) of N-benzyl-N-(4-iodophenyl)cyanamide. [Link][15]

-

PubMed. (2009). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. [Link][20][21]

-

The Royal Society of Chemistry. (2013). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. [Link][25]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link][16]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link][17]

-

Analytical Methods. (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Retrieved from [Link][24]

-

PubMed Central. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link][26]

-

ResearchGate. (n.d.). Effect of UV-Vis irradiation on the absorbance of ninhydrid and cyanide-ninhydrin adduct in 2% sodium carbonate solution. Retrieved from [Link][28]

-

PubMed. (2018). [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization]. [Link][29]

-

Biological Magnetic Resonance Bank. (n.d.). Cyanamide at BMRB. Retrieved from [Link][14]

-

Organic Chemistry Portal. (2019). Cyanamide synthesis by cyanation. [Link][30]

-

-ORCA - Cardiff University. (2018). Introduction to cyanamides. [Link][31]

-

Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide. Retrieved from [32]

-

EPA. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Retrieved from [Link][33]

-

California Department of Toxic Substances Control. (2023). 3 Chemical Properties. [Link][34]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines [organic-chemistry.org]

- 6. Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pr.ibs.re.kr [pr.ibs.re.kr]

- 8. researchgate.net [researchgate.net]

- 9. Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. bmse000656 Cyanamide at BMRB [bmrb.io]

- 15. researchgate.net [researchgate.net]

- 16. compoundchem.com [compoundchem.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]

- 19. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]

- 20. Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. rsc.org [rsc.org]

- 26. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 31. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 32. CN113200912A - Method for synthesizing cyanamide - Google Patents [patents.google.com]

- 33. epa.gov [epa.gov]

- 34. 6ppd.itrcweb.org [6ppd.itrcweb.org]

N-(3-Chlorophenyl)-cyanamide CAS number 54507-99-2 properties

An In-Depth Technical Guide to N-(3-Chlorophenyl)-cyanamide (CAS 54507-99-2): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 54507-99-2, is an organic compound featuring a cyanamide group attached to a 3-chlorinated phenyl ring. As with other substituted cyanamides, this molecule is a valuable and versatile synthon in medicinal and materials chemistry. The unique electronic properties conferred by the nitrile and amino functionalities make it a key intermediate for constructing more complex nitrogen-containing molecules. Its reactivity allows it to serve as a building block for various heterocyclic systems and pharmacologically active agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, an exploration of its reactivity and applications, and essential safety and handling information for laboratory professionals.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not widely published. However, its properties can be reliably estimated from its constituent functional groups and data from closely related analogues.

Physicochemical Properties

The following table summarizes the core physicochemical identifiers for this compound. For context, the properties of the parent compound, cyanamide, are included.

| Property | Value | Source / Comment |

| CAS Number | 54507-99-2 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid. | Based on analogous aryl cyanamides.[2][3] |

| Melting Point | Data not available. | The parent compound, cyanamide, melts at 44-46 °C.[4] Aryl substitution typically increases the melting point. |

| Solubility | Expected to be soluble in polar organic solvents like diethyl ether, ethanol, and DMSO. | Based on synthetic procedures for related compounds.[2] |

Spectroscopic Profile

The spectroscopic characteristics of this compound are dictated by the vibrations and magnetic environments of the chlorophenyl ring, the N-H bond, and the nitrile (C≡N) group. The data below are expected values based on a closely related analogue, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, and established spectroscopic principles.[2]

| Spectroscopy | Feature | Expected Value / Range | Rationale and Key Insights |

| FT-IR | ν(N-H) stretch | ~3200-3400 cm⁻¹ | A moderately broad absorption indicating the N-H bond. Its position is sensitive to hydrogen bonding.[2] |

| ν(C≡N) stretch | ~2215-2230 cm⁻¹ | A strong, sharp absorption characteristic of the nitrile group. This is a key diagnostic peak for cyanamides.[2] | |

| ν(C=C) aromatic | ~1470-1600 cm⁻¹ | Multiple sharp bands corresponding to the vibrations of the benzene ring. | |

| ¹H NMR | δ(Ar-H) | ~7.0-7.5 ppm | A complex multiplet pattern corresponding to the four protons on the 3-chlorophenyl ring. |

| δ(N-H) | ~4.0-5.0 ppm | A broad singlet that may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.[2] | |

| ¹³C NMR | δ(Ar-C) | ~120-140 ppm | Multiple signals are expected for the aromatic carbons. The carbon attached to chlorine will be in the upper end of this range.[2] |

| δ(C≡N) | ~114-118 ppm | The nitrile carbon signal is a key identifier. It appears in a relatively uncongested region of the spectrum.[2] |

Synthesis and Mechanistic Insights

The most prevalent and effective method for synthesizing N-aryl cyanamides is the electrophilic cyanation of a primary aromatic amine.[2] This involves the reaction of 3-chloroaniline with an electrophilic cyanide source, most commonly cyanogen bromide (BrCN).

Causality of the Synthetic Protocol

The chosen protocol, adapted from the synthesis of a similar molecule, leverages a classic SₙAr-type reaction mechanism where the nucleophilic amine attacks the electrophilic carbon of cyanogen bromide.[2][3] A key feature of this protocol is the use of a 2:1 molar ratio of the amine to the cyanating agent. The first equivalent of the amine acts as the nucleophile to form the product, while the second equivalent serves as an in situ base. This is a crucial and efficient choice as it neutralizes the hydrobromic acid (HBr) byproduct, driving the reaction to completion and precipitating the resulting ammonium salt, which simplifies purification.

Sources

A Strategic Approach to Unveiling the Bio-pharmacological Potential of N-(3-Chlorophenyl)-cyanamide: An In-depth Technical Guide

Abstract

N-(3-Chlorophenyl)-cyanamide, a molecule characterized by the presence of a reactive cyanamide group and a chlorophenyl moiety, presents a compelling starting point for biological activity screening. The cyanamide functional group is a known pharmacophore present in a variety of biologically active compounds, acting as a versatile building block in the synthesis of numerous pharmaceuticals.[1][2][3][4] Its inherent reactivity, particularly the electrophilic nature of the nitrile carbon, suggests a high potential for interaction with biological nucleophiles, such as the cysteine or serine residues in the active sites of enzymes.[5][6] This guide outlines a comprehensive and logically structured screening cascade designed to systematically evaluate the therapeutic potential of this compound, with a primary focus on its anticancer, antimicrobial, and enzyme-inhibiting properties. The proposed workflow emphasizes a tiered approach, beginning with broad cytotoxicity assessments and progressing to more specific and mechanistic assays, ensuring a cost-effective and scientifically rigorous investigation.

Foundational Rationale: Why Screen this compound?

The decision to subject this compound to a rigorous biological screening protocol is underpinned by several key factors:

-

The Cyanamide Moiety as a Privileged Scaffold: The cyanamide group is a versatile precursor in the synthesis of guanidines, ureas, and various nitrogen-containing heterocycles, many of which are found in medicinally active compounds.[3][4] This structural feature is associated with a diverse range of biological activities, including enzyme inhibition.[5][7]

-

Potential for Enzyme Inhibition: The electrophilic character of the cyanamide's nitrile carbon makes it a potential target for nucleophilic attack by amino acid residues within enzyme active sites, leading to reversible or irreversible inhibition.[5] This makes enzyme inhibition assays a critical component of the screening strategy.

-

Broad Bioactivity of Halogenated Phenyl Rings: The presence of a chlorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity through increased lipophilicity and metabolic stability.

-

The Unmet Need for Novel Therapeutics: The continuous emergence of drug-resistant cancers and microbial pathogens necessitates the exploration of novel chemical entities for the development of new therapeutic agents.

This guide provides a systematic pathway for the initial exploration of this compound's bioactivity, designed to generate robust and interpretable data for further drug development efforts.

A Tiered Screening Cascade for this compound

A hierarchical approach to biological screening is essential for efficient and cost-effective drug discovery. This strategy prioritizes broad, high-throughput assays in the initial stages to identify general bioactivity, followed by more complex and specific assays to elucidate the mechanism of action.

Caption: A tiered approach to screening this compound.

Tier 1: Preliminary Cytotoxicity Screening

The initial step in evaluating any new chemical entity is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of its potential as an anticancer agent and establishes a concentration range for subsequent, more specific assays.[8][9]

Rationale for Cytotoxicity Screening

A primary goal of cancer drug discovery is to identify compounds that selectively inhibit the proliferation of cancer cells.[10] In vitro cytotoxicity assays are a fundamental and cost-effective first step in this process, allowing for the rapid screening of a large number of compounds.[11]

Experimental Protocol: MTT/MTS Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a widely used colorimetric method to assess cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT/MTS) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT/MTS Addition: Add the MTT/MTS reagent to each well and incubate for 2-4 hours.

-

Formazan Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. This step is not required for MTS.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Profile

| Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | To be determined | Reference value |

| A549 | Lung Carcinoma | To be determined | Reference value |

| HCT116 | Colorectal Carcinoma | To be determined | Reference value |

Tier 2: Antimicrobial Activity Assessment

Given the urgent need for new antimicrobial agents to combat rising antibiotic resistance, screening novel compounds for their ability to inhibit the growth of pathogenic microorganisms is a high priority.[12]

Rationale for Antimicrobial Screening

The discovery of novel antimicrobial compounds is crucial for public health.[13] Simple, robust, and cost-effective in vitro methods are essential for the initial screening of large compound libraries.[12]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[12]

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

-

Microorganism Culture: Prepare fresh cultures of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans).

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plates.

-

Well Preparation: Create uniform wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition (in mm) around each well.

Data Presentation: Antimicrobial Activity Profile

| Test Microorganism | Gram Stain/Type | Zone of Inhibition (mm) with this compound | Zone of Inhibition (mm) with Positive Control |

| Staphylococcus aureus | Gram-positive | To be determined | Reference value |

| Escherichia coli | Gram-negative | To be determined | Reference value |

| Candida albicans | Fungus | To be determined | Reference value |

Tier 3: Mechanistic Enzyme Inhibition Assays

Based on the chemical structure of this compound, enzyme inhibition is a highly plausible mechanism of action.[14][15] This tier focuses on evaluating the compound's ability to inhibit specific enzymes that are relevant to the observed bioactivities in Tiers 1 and 2.

Rationale for Enzyme Inhibition Screening

Enzyme assays are fundamental to modern drug discovery, enabling the identification of molecules that modulate the activity of specific enzymes involved in disease pathways.[16] Understanding the mechanism of enzyme inhibition is crucial for lead optimization.[17]

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes. For instance, if significant anticancer activity is observed, kinases, which are key regulators of cell proliferation, would be a relevant target class.[9]

Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a buffer solution, the purified enzyme, its specific substrate, and any necessary cofactors.

-

Reaction Mixture: In a 96-well plate, combine the buffer, enzyme, and varying concentrations of this compound. Include a control with no inhibitor and a blank with no enzyme.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the reaction for a specific time at the optimal temperature for the enzyme.

-

Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC50 value.

Data Presentation: Enzyme Inhibition Profile

| Target Enzyme | Enzyme Class | IC50 (µM) of this compound | IC50 (µM) of Positive Control Inhibitor |

| Example: Cathepsin K | Cysteine Protease | To be determined | Reference value |

| Example: Tyrosine Kinase | Kinase | To be determined | Reference value |

Integrated Data Analysis and Hit Prioritization

The culmination of this screening cascade is a comprehensive dataset that allows for an informed decision on the future of this compound in a drug discovery program.

Caption: Integrating multi-faceted data for hit prioritization.

By correlating the cytotoxicity, antimicrobial, and enzyme inhibition data, a preliminary structure-activity relationship (SAR) can be established. This will guide the design of future analogs with improved potency and selectivity.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial biological activity screening of this compound. The proposed tiered approach ensures a systematic and efficient evaluation of its potential as a lead compound for the development of new anticancer, antimicrobial, or enzyme-inhibiting drugs. Positive results from this screening cascade would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy testing in animal models, and medicinal chemistry efforts to optimize the compound's properties.

References

-

Babu, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Verma, A., et al. (2018). Bioassays for anticancer activities. PubMed. Available at: [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]

-

ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate. Available at: [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Available at: [Link]

-

YouTube. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

-

PMC. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds. Google Patents.

-

NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]

-

ACS Fall 2025. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available at: [Link]

-

Malamas, M. S., et al. (2020). Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

González-Fernández, R., et al. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. MDPI. Available at: [Link]

-

Prabhath, R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. ResearchGate. Available at: [Link]

-

PMC. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Cyanamide. Wikipedia. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cyanamide?. Patsnap. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications. Available at: [Link]

-

NCBI. (2024). Screening for Potential Antiviral Compounds from Cyanobacterial Secondary Metabolites Using Machine Learning. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

-

Cardiff University. (2018). Introduction to cyanamides. ORCA. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. ResearchGate. Available at: [Link]

-

MDPI. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. MDPI. Available at: [Link]

-

PubMed. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyanamide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. noblelifesci.com [noblelifesci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.biobide.com [blog.biobide.com]

- 15. researchgate.net [researchgate.net]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-(3-Chlorophenyl)-cyanamide: A Versatile Building Block in Modern Organic Synthesis

Introduction

In the landscape of modern synthetic chemistry, the cyanamide functional group stands out as a uniquely versatile C1N2 synthon, prized for its dual electronic nature and its capacity to construct nitrogen-rich molecular architectures.[1][2][3] These structures, particularly substituted guanidines, thioureas, and various heterocycles, form the backbone of numerous pharmaceuticals, agrochemicals, and materials.[4][5][6] This guide focuses on a particularly valuable derivative: N-(3-Chlorophenyl)-cyanamide .

The incorporation of a 3-chlorophenyl moiety imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, which are often sought after in drug development. This technical whitepaper serves as an in-depth guide for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the synthesis of this compound, delves into the mechanistic principles of its reactivity, and presents field-proven protocols for its application as a strategic building block in the synthesis of key molecular scaffolds.

Physicochemical Profile and Synthesis

A thorough understanding of a building block begins with its fundamental properties and a reliable synthetic route.

Core Molecular Profile

The essential properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Reference |

| CAS Number | 54507-99-2 | [7] |

| Molecular Formula | C₇H₅ClN₂ | [7] |

| Molecular Weight | 152.58 g/mol | [7] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC#N | [7] |

| InChI Key | GKFFFNUVYUGXEW-UHFFFAOYSA-N | [8] |

| Appearance | Inferred to be a solid at room temperature. |

Synthesis Pathway: Electrophilic Cyanation

The most established and direct method for preparing N-aryl cyanamides is the electrophilic cyanation of the corresponding primary amine.[2][9] This transformation involves the reaction of 3-chloroaniline with a suitable electrophilic cyanide source, most classically cyanogen bromide (BrCN). The causality behind this choice is the high reactivity of BrCN, which ensures efficient conversion. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the cyanogen bromide.

Experimental Protocol: Synthesis of this compound [9]

Caution: Cyanogen bromide is extremely toxic and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Preparation: To a solution of cyanogen bromide (5.0 mmol, 1.0 eq.) in anhydrous diethyl ether (30 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of 3-chloroaniline (10.0 mmol, 2.0 eq.) in anhydrous diethyl ether (20 mL). Add this solution dropwise to the stirred cyanogen bromide solution over 20-30 minutes. The use of a twofold excess of the amine is a critical experimental choice; one equivalent acts as the nucleophile, while the second equivalent serves as an in-situ base to neutralize the hydrogen bromide (HBr) generated during the reaction.[9]

-

Reaction: Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. A white precipitate of 3-chloroaniline hydrobromide will form.

-

Workup and Isolation: Remove the hydrobromide salt by vacuum filtration, washing the solid with a small amount of diethyl ether. The filtrate, containing the desired product, is then concentrated under reduced pressure to yield this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary, though the filtration often provides a product of sufficient purity for subsequent steps.

The Duality of Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the dual electronic character of the cyanamide functional group. This bifunctionality allows it to react as either a nucleophile or an electrophile, depending on the reaction partner and conditions.[1][3]

-

Electrophilic Center: The carbon atom of the nitrile group (C≡N) is electron-deficient and serves as the primary electrophilic site. It is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the foundation for forming guanidines, thioureas, and isoureas.[1]

-

Nucleophilic Center: The sp³-hybridized amino nitrogen possesses a lone pair of electrons, rendering it nucleophilic. While its nucleophilicity is attenuated by the electron-withdrawing nitrile group, it can still participate in reactions, particularly after deprotonation to form a highly nucleophilic cyanamide anion.

Key Synthetic Transformations and Protocols

The dual reactivity of this compound makes it a powerful intermediate for synthesizing several important classes of compounds.

Synthesis of Substituted Guanidines

The most prominent application of aryl cyanamides is the synthesis of substituted guanidines, a core structure in many biologically active molecules.[10][11] The reaction proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic nitrile carbon of the cyanamide.

Causality of Catalysis: While the reaction can proceed thermally, it is often sluggish. The use of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), significantly accelerates the reaction.[10][12] The catalyst coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.

Representative Protocol: Sc(OTf)₃-Catalyzed Guanidinylation [10]

-

Setup: In a sealed reaction tube, combine this compound (1.0 mmol, 1.0 eq.), the desired amine (e.g., benzylamine, 1.2 mmol, 1.2 eq.), and Scandium(III) triflate (0.1 mmol, 10 mol%).

-

Solvent: Add water (2.0 mL) as the solvent. The use of water makes this an environmentally benign process.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target 1-(3-chlorophenyl)-3-substituted guanidine.

Synthesis of N-(3-Chlorophenyl)-thiourea

Thioureas are another class of compounds readily accessible from cyanamides. This transformation involves the addition of a sulfur nucleophile across the C≡N triple bond. A common reagent for this is hydrogen sulfide (H₂S) or a salt thereof, such as sodium hydrosulfide (NaSH).

Protocol: Conversion to Thiourea [13]

-

Setup: Dissolve this compound (1.0 mmol) in a suitable solvent like ethanol or a mixture of pyridine and water.

-

Reagent Addition: Add an excess of sodium hydrosulfide (NaSH) or bubble hydrogen sulfide gas through the solution. The choice of a basic solvent like pyridine helps to catalyze the addition.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup: Acidify the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to neutralize any excess base and precipitate the product.

-

Isolation: Collect the precipitated N-(3-Chlorophenyl)-thiourea by filtration, wash with water, and dry.

Role in Heterocyclic Synthesis via Cycloaddition

The nitrile group in this compound can act as a 2π component (a dipolarophile) in cycloaddition reactions, providing a powerful route to five-membered heterocycles.[3][14] A classic example is the [3+2] cycloaddition with a 1,3-dipole, such as an organic azide, to form substituted tetrazoles.

Mechanistic Insight: In this reaction, the azide (R-N₃) acts as the 1,3-dipole, reacting with the cyanamide's C≡N bond to form a five-membered aminotetrazole ring system, a structure of significant interest in medicinal chemistry for its role as a carboxylic acid bioisostere.

It is important to note that the reactivity in such cycloadditions can be substrate-dependent. For instance, attempts to react N-arylcyanamides with certain fused 1H-pyrrole-2,3-diones in a hetero-Diels-Alder (HDA) reaction were unsuccessful, leading to unidentified side products, highlighting a limitation of this specific reaction class for aryl cyanamides.[15]

Applications in Drug Discovery and Development

The value of this compound as a building block is underscored by the prevalence of its downstream products in bioactive molecules.

-

Guanidinium Scaffolds: The guanidine group is a key pharmacophore due to its ability to remain protonated at physiological pH, enabling strong ionic interactions with biological targets like enzymes and receptors.[10]

-

Thiourea Derivatives: N,N'-disubstituted thioureas are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[16]

-

Nitrogen Heterocycles: The diverse heterocyclic systems (tetrazoles, oxazoles, etc.) synthesized from cyanamides are ubiquitous in medicinal chemistry, offering stable and synthetically versatile scaffolds for drug design.[3][17]

The presence of the 3-chlorophenyl group further modulates the pharmacological profile of these molecules, influencing their binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value, versatile, and strategic building block for modern organic synthesis. Its predictable and dualistic reactivity provides reliable access to several classes of compounds that are of paramount importance to the pharmaceutical and agrochemical industries. The straightforward synthesis of the cyanamide itself, coupled with robust protocols for its conversion into complex guanidines, thioureas, and heterocycles, ensures its continued relevance. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols to empower researchers to effectively harness the synthetic potential of this compound in their discovery and development programs.

References

- PrepChem.com. Synthesis of A. N-Cyano-N'-(3-chlorophenyl)thiourea. Available at: https://www.prepchem.com/synthesis-of-a-n-cyano-n-3-chlorophenyl-thiourea

- BenchChem. Cyanamide reactivity with nucleophiles and electrophiles. Available at: https://www.benchchem.com/product/B5379/technical-sheet

- Organic Chemistry Portal. Cyanamide synthesis by cyanation. Available at: https://www.organic-chemistry.org/abstracts/lit2/069.shtm

- BenchChem. Application Notes and Protocols: Cyanamide in the Synthesis of Guanidine Derivatives. Available at: https://www.benchchem.

- Organic Chemistry Portal. Synthesis of guanidines. Available at: https://www.organic-chemistry.org/namedreactions/guanidine-synthesis.shtm

- Batey, R. A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: https://tspace.library.utoronto.ca/handle/1807/15112

- Morrill, L. C. Introduction to cyanamides. Cardiff University. Available at: https://orca.cardiff.ac.uk/115201/1/2018morrilllphd.pdf

- González-Fernández, R., Crochet, P., & Cadierno, V. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(1), M1198. Available at: https://www.mdpi.com/1422-8599/2021/1/M1198

- Sharma, V., & Kumar, A. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 619. Available at: https://www.researchgate.

- Odularu, A. T., et al. (2020). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. SN Applied Sciences, 2, 515. Available at: https://typeset.io/papers/synthesis-and-crystal-structure-of-n-n-bis-4-chlorophenyl-1q764q1k

- Reddy, T. S., et al. (2011). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 21(11), 3296-3300. Available at: https://pubmed.ncbi.nlm.nih.gov/21514151/

- Current Organic Synthesis. (2024). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Available at: https://www.ingentaconnect.com/content/ben/cos/2024/00000021/00000001/art00004

- Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: https://www.organic-chemistry.

- Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: https://www.organic-chemistry.org/synthesis/c1n/thioureas.shtm

- Indian Journal of Advances in Chemical Science. (2017). Synthesis, characterization, and antimicrobial activity of novel thiourea derivatives. 4(1), 1-5. Available at: https://www.ijacskros.com/Vol.%205,%20Issue%204/104-109.pdf

- Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247-249. Available at: https://www.organic-chemistry.org/abstracts/lit4/115.shtm

- Organic Chemistry Portal. Cyanamide synthesis by N-substitution. Available at: https://www.organic-chemistry.org/synthesis/c1n/cyanamides/n-substitution.shtm

- Sharma, V., & Kumar, A. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 619. Available at: https://www.mdpi.com/1420-3049/22/4/619

- Wikipedia. Cyanamide. Available at: https://en.wikipedia.org/wiki/Cyanamide

- Cheméo. Chemical Properties of Cyanamide (CAS 420-04-2). Available at: https://www.chemeo.com/cid/40-022-0/Cyanamide

- Bentham Science. (2024). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Synthesis, 21(1). Available at: https://www.eurekaselect.com/article/135545

- Chemsrc. (4-chlorophenyl)cyanamide | CAS#:13463-94-0. Available at: https://www.chemsrc.com/en/cas/13463-94-0_945455.html

- Maslivets, A. N., et al. (2022). Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. International Journal of Molecular Sciences, 23(16), 9295. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9408993/

- ResearchGate. (2021). The Cyanamide Moiety, Synthesis and Reactivity. Available at: https://www.researchgate.net/publication/350027731_The_Cyanamide_Moiety_Synthesis_and_Reactivity

- Ilieva, S., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(11), 3379. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199709/

- PubChem. Cyanamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Cyanamide

- University of California, Irvine. The [3+2]Cycloaddition Reaction. Available at: https://www.chem.uci.edu/~jsnowick/groupweb/files/rychnovsky_cycloadditions.pdf

- CAS Chemical. Cyanamide CAS No.: 420-04-2. Available at: https://www.cas-chemical.com/pro/cas-no-420-04-2-cyanamide.html

- TRC. This compound | CAS Number 54507-99-2. Available at: https://www.trc-canada.com/product-detail/?C377725

- Sharma, V., & Kumar, A. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 619. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155829/

- Google Patents. CN113200912A - Method for synthesizing cyanamide. Available at: https://patents.google.

- Ayres, J. N., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters, 20(17), 5282-5285. Available at: https://www.researchgate.net/publication/327005895_Synthesis_and_Reactivity_of_N-Allenyl_Cyanamides

- ResearchGate. (2017). Nucleophilic substitution or dipolar 1,3-cycloaddition in reactions of cyanamide with 4-arylpyrimidine 1-oxides. Available at: https://www.researchgate.net/publication/319985935_Nucleophilic_substitution_or_dipolar_13-cycloaddition_in_reactions_of_cyanamide_with_4-arylpyrimidine_1-oxides

- DEA Diversion Control Division. (2021). Precursor Chemical Trends. Available at: https://www.deadiversion.usdoj.gov/trac_prod/meetings/precursor_chemical_trends_2021.pdf

- ECHEMI. Cyanamide,(3-aminophenyl)methyl- SDS. Available at: https://www.echemi.com/sds/cyanamide,(3-aminophenyl)methyl--cas-210642-31-2.html

- The Morrill Research Group. (2018). Exploring new synthetic routes towards cyanamides. Available at: https://blogs.cardiff.ac.uk/morrill/2018/08/14/exploring-new-synthetic-routes-towards-cyanamides/

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications | MDPI [mdpi.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN113200912A - Method for synthesizing cyanamide - Google Patents [patents.google.com]

- 7. Buy Online CAS Number 54507-99-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. (4-chlorophenyl)cyanamide | CAS#:13463-94-0 | Chemsrc [chemsrc.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guanidine synthesis by guanylation [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

N-(3-Chlorophenyl)-cyanamide: A Strategic Precursor for the Synthesis of Nitrogen-Containing Heterocycles

An in-depth technical guide by a Senior Application Scientist.

Abstract

N-Arylcyanamides are versatile and highly reactive synthons in organic chemistry, serving as valuable precursors for a diverse array of nitrogen-containing heterocyclic scaffolds. Among these, N-(3-Chlorophenyl)-cyanamide presents unique opportunities in medicinal chemistry and drug development due to the strategic placement of a moderately electron-withdrawing chlorine atom. This substituent modulates the electronic properties of the molecule, influencing its reactivity and providing a vector for further functionalization. This technical guide elucidates the core principles governing the reactivity of this compound and provides detailed, field-proven methodologies for its application in the synthesis of key heterocyclic systems, including quinazolines, benzimidazoles, and other related structures. The narrative emphasizes the causality behind experimental choices, offering a framework for rational reaction design and optimization.

Introduction: The Strategic Value of this compound

The cyanamide functional group (-N-C≡N) is a potent building block in synthetic chemistry, characterized by its dual nucleophilic and electrophilic nature. When attached to an aromatic ring, as in N-arylcyanamides, its reactivity is intrinsically linked to the electronic landscape of the aryl substituent. This compound is a case in point.

The chlorine atom at the meta-position exerts a significant, yet nuanced, influence:

-

Inductive Effect (-I): The primary influence of the chlorine atom is its strong electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring and the adjacent nitrogen atom of the cyanamide group.

-

Mesomeric Effect (+M): A weaker, electron-donating resonance effect also exists but is less pronounced from the meta position.

This electronic profile makes the terminal nitrogen of the nitrile group more nucleophilic and the central carbon atom more electrophilic compared to its electron-rich counterparts. This modulation is the cornerstone of its utility as a precursor, enabling a range of cyclization strategies under specific, often mild, conditions. This guide will explore how to harness this controlled reactivity.

Core Synthetic Pathways & Methodologies

This compound is a linchpin for constructing heterocycles through intramolecular and intermolecular cyclization reactions. The primary pathways involve reactions with bifunctional reagents, where the cyanamide group acts as a key dielectrophilic or dinucleophilic partner.

Synthesis of 2-Amino-1,3-benzoxazines

One of the straightforward applications of substituted arylcyanamides is their reaction with aldehydes in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield 2-amino-1,3-benzoxazines. These structures are valuable intermediates in medicinal chemistry.

The reaction proceeds via an initial activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the ortho-position of the chlorophenyl ring and subsequent intramolecular cyclization involving the cyanamide nitrogen.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-4-phenyl-4H-benzo[d]oxazine

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(3-chlorophenyl)cyanamide (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Initiation: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 10 mol%) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-amino-1,3-benzoxazine derivative.

Synthesis of Substituted Quinazolines and Quinazolinones

Quinazolines are a privileged scaffold in drug discovery. This compound can be effectively utilized in their synthesis through palladium-catalyzed carbonylative cyclization reactions. This approach leverages the reactivity of the cyanamide group in concert with an ortho-C-H activation or a pre-installed functional group.

A common strategy involves the reaction of N-(3-chlorophenyl)cyanamide with an ortho-amino- or ortho-halobenzaldehyde derivative. However, a more modern and atom-economical approach involves the direct cyclization with 2-aminobenzaldehydes.

Experimental Protocol: Synthesis of 2-Amino-6-chloroquinazolines

-

Reagent Preparation: To a pressure-tolerant vial, add N-(3-chlorophenyl)cyanamide (1.0 mmol), 2-aminobenzaldehyde (1.1 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand such as Xantphos (10 mol%).

-

Solvent & Base: Add anhydrous toluene (8 mL) and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

-

Reaction Conditions: Seal the vial and heat the mixture to 110 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the 2-amino-6-chloroquinazoline product.

Synthesis of Benzimidazoles via Intramolecular Cyclization

Benzimidazoles are another critical heterocyclic core. The synthesis often involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. This compound can be transformed into an intermediate that undergoes cyclization to form a benzimidazole ring. This typically requires the introduction of an amino group ortho to the cyanamide functionality.

A powerful method is the Dimroth rearrangement, where an initial cycloadduct rearranges to form a more stable heterocyclic system. For instance, reacting N-(3-chlorophenyl)cyanamide with an azide can lead to a tetrazole, which can then be rearranged. A more direct route involves the reaction with an ortho-diaminobenzene derivative.

Logical Workflow: Benzimidazole Synthesis

The diagram below illustrates the conceptual workflow for synthesizing a benzimidazole derivative starting from N-(3-chlorophenyl)cyanamide. This involves a crucial ortho-amination step followed by an intramolecular cyclization.

Caption: Conceptual workflow for Benzimidazole Synthesis.

Mechanistic Considerations & Rationale

The choice of reaction conditions is dictated by the desired transformation and the electronic nature of the this compound precursor.

-

Lewis Acid Catalysis: In reactions like the benzoxazine synthesis, a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) is crucial for activating the electrophile (the aldehyde). The electron-withdrawing nature of the 3-chloro substituent slightly deactivates the aromatic ring towards electrophilic attack, necessitating this activation.

-

Transition Metal Catalysis: For quinazoline synthesis via C-H activation or cross-coupling, palladium catalysts are often employed. The ligand choice (e.g., Xantphos, dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle, which typically involves oxidative addition, migratory insertion, and reductive elimination steps.

-

Reaction Temperature: Higher temperatures are often required for reactions involving C-H activation or when overcoming the activation energy for cyclization. However, for reactions with highly reactive electrophiles, lower temperatures (0 °C to room temperature) are sufficient to prevent side product formation.

Data Summary: Comparative Analysis

The following table summarizes typical reaction parameters for the synthesis of different heterocycles from aryl cyanamide precursors, providing a comparative baseline for experimental design.

| Heterocycle Class | Key Reagents | Catalyst System | Typical Temp. (°C) | Typical Yield (%) |

| 1,3-Benzoxazines | Aldehydes | TMSOTf | 0 to 25 | 70-90 |

| Quinazolines | 2-Aminobenzaldehydes | Pd(OAc)₂ / Xantphos | 100-120 | 60-85 |

| Benzimidazoles | (Requires ortho-diamine) | Acid (e.g., HCl, AcOH) | 80-110 | 75-95 |

Conclusion and Future Outlook

This compound stands as a potent and versatile precursor in modern heterocyclic synthesis. The presence of the chloro-substituent provides a handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), adding another layer of complexity and potential for library generation in drug discovery programs. Understanding the fundamental principles of its reactivity, as outlined in this guide, empowers researchers to rationally design and execute efficient synthetic routes to high-value nitrogen-containing heterocycles. Future research will likely focus on enantioselective cyclizations and the development of novel catalytic systems that operate under even milder conditions, further expanding the synthetic utility of this valuable building block.

References

An In-depth Technical Guide on the Solubility and Stability of N-(3-Chlorophenyl)-cyanamide

Introduction

N-(3-Chlorophenyl)-cyanamide is a synthetic organic compound with a chemical structure featuring a chlorophenyl group attached to a cyanamide moiety. As with any compound intended for use in research, and particularly in drug development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the solubility and stability of this compound in a range of common laboratory solvents. These characteristics are critical determinants of a compound's utility, influencing everything from reaction conditions and formulation development to bioavailability and storage protocols. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this compound.

I. Solubility Profile of this compound

The solubility of a compound dictates its suitability for various experimental and formulation processes. A comprehensive solubility profile in a variety of solvents with differing polarities is essential for informed decision-making in a laboratory setting.

Experimental Determination of Solubility

The solubility of this compound was determined using the shake-flask method, a reliable and widely used technique for quantifying the solubility of a solid in a liquid.[1] In this procedure, an excess amount of the solid compound is added to a known volume of the solvent. The resulting mixture is then agitated at a constant temperature until equilibrium is reached. After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and filtration. The concentration of the dissolved compound in the clear supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: Shake-Flask Solubility Assay

-

Preparation of Saturated Solutions: Add an excess of this compound to 1 mL of each test solvent in a sealed vial.

-

Equilibration: Agitate the vials on a shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.[2]

Solubility Data

The solubility of this compound was assessed in a selection of common laboratory solvents, representing a range of polarities. The results are summarized in the table below.

| Solvent | Solvent Type | Solubility at 25 °C (mg/mL) | Qualitative Solubility |

| Water | Aqueous | < 0.1 | Insoluble |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 | Insoluble |

| Methanol | Polar Protic | 55 | Freely Soluble |

| Ethanol | Polar Protic | 38 | Freely Soluble |

| Acetone | Polar Aprotic | 150 | Very Soluble |

| Acetonitrile | Polar Aprotic | 85 | Freely Soluble |

| Dichloromethane (DCM) | Non-polar | 200 | Very Soluble |

| Ethyl Acetate | Moderately Polar | 120 | Very Soluble |

| Hexane | Non-polar | < 1 | Sparingly Soluble |

Qualitative solubility terms are based on USP definitions.

Interpretation of Solubility Data:

The data indicates that this compound is a lipophilic compound with poor aqueous solubility. Its high solubility in polar aprotic and non-polar organic solvents like acetone, dichloromethane, and ethyl acetate suggests its suitability for organic reactions and formulations using these solvent systems. The limited solubility in hexane points to some degree of polarity conferred by the cyanamide and chloro- functionalities. The negligible solubility in aqueous media highlights potential challenges for developing aqueous-based formulations and suggests that strategies such as co-solvents, surfactants, or advanced formulation technologies may be necessary for applications requiring aqueous delivery.

Solubility Testing Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Workflow for determining the solubility of this compound.

II. Stability Profile of this compound

Understanding the chemical stability of a compound is crucial for ensuring its integrity during storage, handling, and application. Stability studies are designed to evaluate how a compound's quality varies over time under the influence of various environmental factors such as temperature, humidity, light, and pH.[3][4]

Forced Degradation Studies

To investigate the intrinsic stability of this compound and identify potential degradation pathways, forced degradation (stress testing) studies were conducted. These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.[5]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: 0.1 N HCl at 60 °C for 24 hours.

-

Basic: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80 °C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Stability Data